molecular formula C14H15N3O3 B11487082 N-[2-(3-methylphenoxy)ethyl]-3-nitropyridin-2-amine

N-[2-(3-methylphenoxy)ethyl]-3-nitropyridin-2-amine

Cat. No.: B11487082
M. Wt: 273.29 g/mol
InChI Key: OXUPMOUUVLYCOI-UHFFFAOYSA-N
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Description

N-[2-(3-methylphenoxy)ethyl]-3-nitropyridin-2-amine is an organic compound with the molecular formula C14H15N3O3 and a molecular weight of 273.2872 g/mol . This compound is characterized by the presence of a nitro group attached to a pyridine ring and a phenoxyethylamine moiety. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(3-methylphenoxy)ethyl]-3-nitropyridin-2-amine typically involves the reaction of 3-nitropyridine-2-amine with 2-(3-methylphenoxy)ethyl bromide under basic conditions. The reaction is carried out in a suitable solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity of the final product through recrystallization or chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

N-[2-(3-methylphenoxy)ethyl]-3-nitropyridin-2-amine can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The phenoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas and palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products Formed

    Reduction: The major product formed is N-[2-(3-methylphenoxy)ethyl]-3-aminopyridin-2-amine.

    Substitution: The products depend on the nucleophile used in the reaction.

Scientific Research Applications

N-[2-(3-methylphenoxy)ethyl]-3-nitropyridin-2-amine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-(3-methylphenoxy)ethyl]-3-nitropyridin-2-amine is not well-documented. it is likely to interact with specific molecular targets and pathways based on its chemical structure. The nitro group may participate in redox reactions, while the phenoxyethylamine moiety could interact with biological receptors or enzymes .

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(3-methylphenoxy)ethyl]-5-nitropyridin-2-amine
  • N,N-dimethyl-2-(4-methylphenoxy)ethylamine

Uniqueness

N-[2-(3-methylphenoxy)ethyl]-3-nitropyridin-2-amine is unique due to the specific positioning of the nitro group on the pyridine ring and the presence of the phenoxyethylamine moiety. This unique structure imparts distinct chemical and biological properties compared to similar compounds .

Properties

Molecular Formula

C14H15N3O3

Molecular Weight

273.29 g/mol

IUPAC Name

N-[2-(3-methylphenoxy)ethyl]-3-nitropyridin-2-amine

InChI

InChI=1S/C14H15N3O3/c1-11-4-2-5-12(10-11)20-9-8-16-14-13(17(18)19)6-3-7-15-14/h2-7,10H,8-9H2,1H3,(H,15,16)

InChI Key

OXUPMOUUVLYCOI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)OCCNC2=C(C=CC=N2)[N+](=O)[O-]

Origin of Product

United States

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